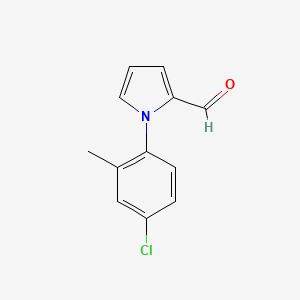

1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde

描述

1-(4-Chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound featuring a pyrrole ring substituted with a carbaldehyde group at position 2 and a 4-chloro-2-methylphenyl group at position 1.

属性

IUPAC Name |

1-(4-chloro-2-methylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-9-7-10(13)4-5-12(9)14-6-2-3-11(14)8-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKOAZSMCNHOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation and Cyclization Routes

One common approach is the condensation of substituted anilines or phenyl derivatives with pyrrole precursors, followed by cyclization to form the N-substituted pyrrole ring bearing the aldehyde group. For example, condensation of 4-chloro-2-methylaniline derivatives with pyrrole-2-carbaldehyde or its equivalents under acidic conditions can yield the target compound. This method often uses hydrogen chloride in ethanol as a catalyst and heating for several hours to promote cyclization.

Halogenation of Pyrrole Precursors

Selective chlorination of pyrrole derivatives is achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. For instance, 2-trichloroacetyl-5-methyl-1H-pyrrole can be chlorinated at room temperature with NCS in dichloromethane, yielding chlorinated pyrrole intermediates with good isolated yields (~61%). This intermediate can be further converted to the target aldehyde by functional group transformations.

Friedel–Crafts Acylation and Wolff–Kishner Reduction

Some synthetic routes involve Friedel–Crafts acylation of pyrrole-2-carbaldehyde derivatives to introduce acyl groups, followed by Wolff–Kishner reduction to modify the carbonyl functionalities. This sequence can be used to prepare acylated pyrrole intermediates, which upon subsequent chlorination and functionalization yield the desired 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Multi-Component Reactions

Recent advances include concise multi-component syntheses where α-hydroxyketones, substituted anilines, and other reagents are combined in one-pot procedures to build the pyrrole ring with desired substitutions, including the aldehyde group and N-aryl substituent. These methods offer improved efficiency and yields for pyrrole-based compounds.

Detailed Synthetic Procedure Example

Analytical and Purification Techniques

- Recrystallization from dichloromethane or other suitable solvents is commonly used to purify intermediates and final products.

- Column chromatography with eluents such as hexane/ethyl acetate mixtures (e.g., 5–35% EtOAc/hexane) is employed for purification in multi-step syntheses.

- Characterization techniques include ^1H NMR , ^13C NMR , and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.

Summary Table of Key Synthetic Features

Research Findings and Considerations

- The chlorination step using N-chlorosuccinimide is highly effective for introducing chlorine into the pyrrole ring without over-chlorination or side reactions.

- Multi-component syntheses reduce purification steps and improve overall efficiency, which is beneficial for scale-up and drug candidate preparation.

- Careful control of reaction conditions, especially temperature and stoichiometry, is critical to avoid side reactions such as over-chlorination or polymerization of pyrrole derivatives.

- The aldehyde functional group at the 2-position is sensitive and requires mild conditions during subsequent transformations to maintain integrity.

化学反应分析

Types of Reactions

1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

科学研究应用

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

- Alkylation Reactions : The compound can be used to synthesize 4-substituted pyrrole derivatives through alkylation reactions. These derivatives have broad applications in the synthesis of complex organic molecules and pharmaceuticals .

- Formation of Dipyrroles and Tripyrroles : 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be converted into dipyrroles or tripyrroles, which are important intermediates for synthesizing porphyrins and other heterocyclic compounds .

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions, such as Sonogashira coupling, to form more complex structures. For instance, it has been successfully used to create benzo-fused indolizines and pyrrolo[1,2-a]quinolines .

Biological Activities

Research indicates that pyrrole derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Compounds related to this compound have shown promising activity against various bacterial strains. For example, certain halogen-doped pyrroles have been identified as inhibitors of gyrase and topoisomerase IV, which are critical enzymes in bacterial DNA replication .

- Pharmacological Potential : Studies have highlighted the potential of pyrrole derivatives as anti-cancer agents. Their ability to interact with biological targets suggests they could be developed into therapeutic agents for treating cancers and other diseases .

Case Studies and Research Findings

Several case studies illustrate the compound's utility in research:

- Synthesis of Bioactive Molecules : A study demonstrated the practical synthesis of halogen-doped pyrroles, including the target compound, which were then evaluated for their biological activity. The results indicated low nanomolar inhibition against specific bacterial enzymes, showcasing their potential as antibiotic candidates .

- Pyrrole Derivatives from Natural Sources : Research has also explored the isolation of pyrrole derivatives from natural sources, emphasizing their physiological activities. These findings suggest that compounds like this compound could be synthesized from natural precursors, providing a sustainable route to valuable pharmaceuticals .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Used as a precursor for alkylation and coupling reactions to form complex organic molecules. |

| Biological Activity | Exhibits antimicrobial properties and potential anti-cancer effects. |

| Natural Product Synthesis | Can be derived from natural sources for sustainable pharmaceutical development. |

作用机制

The mechanism of action of 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chloro and methyl groups may also contribute to its binding affinity and specificity for certain targets.

相似化合物的比较

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

生物活性

1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound features a pyrrole ring substituted with a chloro and a methyl group on the phenyl moiety. The presence of the aldehyde functional group is crucial for its reactivity and biological interactions.

The mechanism of action for this compound involves its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or disruption of cellular processes. The chloro and methyl substituents may enhance binding affinity and specificity towards certain molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies have shown that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it induces apoptosis in cancer cell lines, such as MCF7 (breast cancer) and HEPG2 (liver cancer). The mechanism appears to involve the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death. The cytotoxicity profile suggests that it may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies

- Antimicrobial Testing : In a study evaluating the antimicrobial efficacy of various pyrrole derivatives, this compound showed a minimum inhibitory concentration (MIC) below 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

- Anticancer Evaluation : A comparative study involving several pyrrole derivatives found that this compound exhibited an IC50 value of approximately 20 µM against MCF7 cells, showcasing its potential as an effective anticancer agent .

Data Tables

常见问题

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde, and what key data should be reported?

- Answer : Essential techniques include:

- FT-IR spectroscopy : Look for peaks at ~1518 cm⁻¹ (C=C aromatic stretching) and ~1690–1700 cm⁻¹ (aldehyde C=O stretch). Compare with structurally similar pyrrole-carbaldehydes .

- Melting point determination : Reported mp 92–96°C (literature value for the chlorophenyl analog) .

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~9.8 ppm, aromatic protons in the 6.5–8.0 ppm range). Reference data from analogs like 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 236.04 (calculated for C₁₂H₁₀ClNO).

Q. What are the recommended synthetic methodologies for this compound, and how can reaction yields be optimized?

- Answer : While direct synthesis data is limited, analogous pyrrole-carbaldehydes are synthesized via:

- Vilsmeier-Haack formylation : React 1-(4-chloro-2-methylphenyl)pyrrole with DMF/POCl₃ to introduce the aldehyde group. Optimize by controlling temperature (0–5°C during reagent addition) and stoichiometry .

- Nucleophilic substitution : Use halogenated intermediates (e.g., 4-chloro-2-methylphenyl derivatives) with pyrrole precursors. Yields for similar compounds reach 85–98% under anhydrous conditions .

Q. What safety precautions are necessary when handling this compound?

- Answer :

- Hazard mitigation : Use PPE (gloves, goggles) due to oral toxicity (H302) . Avoid inhalation; work in a fume hood.

- First aid : For skin contact, rinse with water for 15 minutes. If ingested, seek medical attention immediately and provide SDS .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers address conflicting data in the literature regarding physical properties (e.g., melting point, solubility)?

- Answer : Discrepancies may arise from:

- Purity : Use HPLC (>95% purity) or recrystallization (e.g., ethanol/water mixtures) to isolate pure product .

- Polymorphism : Perform XRD analysis to identify crystalline forms. Compare with reported structures (e.g., chlorophenyl analogs with mp 92–96°C ).

- Solvent effects : Test solubility in DMSO, chloroform, and THF; document solvent polarity effects on measured properties .

Q. What role does the chloro-methylphenyl substituent play in the compound’s reactivity toward Suzuki-Miyaura cross-coupling reactions?

- Answer :

- Directing effects : The chloro group activates the phenyl ring for ortho/para electrophilic substitution. Validate via coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst .

- Experimental validation : Monitor reaction progress via TLC and characterize products via ¹H NMR (new aromatic protons) and HRMS. Compare yields with non-chlorinated analogs to assess electronic effects .

Q. How reliable are QSAR models for predicting this compound’s biological activity compared to experimental assays?

- Answer :

- QSAR limitations : Models based on pyrrole-carbaldehydes show moderate correlation (R² ~0.75) for antimicrobial activity but fail to predict steric effects of the methyl group .

- Experimental validation : Use broth microdilution assays (MIC values) against S. aureus and E. coli. Compare with computational docking results (e.g., binding affinity to bacterial enzymes like DHFR) .

Q. How can DSC and TGA elucidate thermal behavior during polymorph screening?

- Answer :

- DSC : Identify phase transitions (e.g., melting endotherm at 92–96°C ). Detect glass transitions or solvate formation by heating at 10°C/min under N₂.

- TGA : Monitor mass loss during decomposition (onset ~200°C for similar pyrrole derivatives). Correlate with FT-IR gas-phase analysis to identify degradation products .

Q. What mechanistic insights can DFT calculations provide about aldehyde group reactivity?

- Answer :

- Electrophilicity : Calculate Fukui indices to identify the aldehyde carbon as the most electrophilic site, favoring nucleophilic attacks (e.g., Grignard additions).

- Transition-state modeling : Simulate reaction pathways for aldol condensation or Schiff base formation. Compare activation energies with experimental kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。